molecular formula C13H7N3O4 B11634886 6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No.: B11634886
M. Wt: 269.21 g/mol
InChI Key: RJSLGLDNCFTFET-UHFFFAOYSA-N
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Description

6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyridine core with a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-(3-aminophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.

Scientific Research Applications

6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-(3-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π stacking interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Properties

Molecular Formula

C13H7N3O4

Molecular Weight

269.21 g/mol

IUPAC Name

6-(3-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione

InChI

InChI=1S/C13H7N3O4/c17-12-10-5-2-6-14-11(10)13(18)15(12)8-3-1-4-9(7-8)16(19)20/h1-7H

InChI Key

RJSLGLDNCFTFET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)N=CC=C3

solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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